![molecular formula C10H9N3O B1481602 6-(furan-3-yl)-1-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-31-0](/img/structure/B1481602.png)

6-(furan-3-yl)-1-méthyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

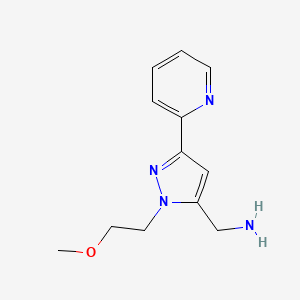

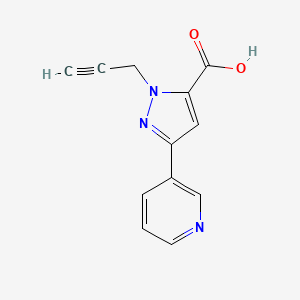

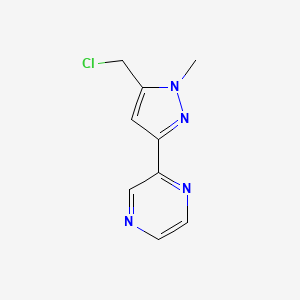

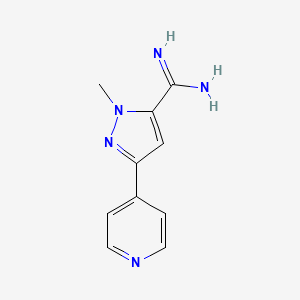

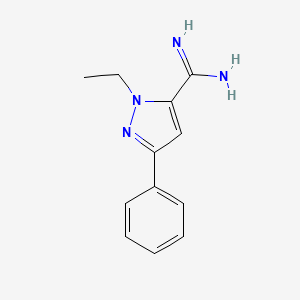

Pyrazole is a class of organic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , anticancer activities .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the cyclocondensation of diketones with hydrazine . This process typically takes place at ambient temperature in N,N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . In the proton NMR spectrum of similar compounds, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds often involve the formation of new bonds and the breaking of existing ones. For example, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés du furane, y compris le 6-(furan-3-yl)-1-méthyl-1H-imidazo[1,2-b]pyrazole, se sont révélés prometteurs dans la lutte contre la résistance microbienne. Ces composés ont été reconnus pour leur potentiel dans la création de nouveaux agents antibactériens capables de répondre au problème mondial de l'inefficacité des antibiotiques. Le noyau furanique est particulièrement important en chimie médicinale en raison de son efficacité thérapeutique, ce qui a inspiré le développement d'agents antibactériens innovants .

Propriétés anticancéreuses

Le potentiel du composé dans la recherche sur le cancer, en particulier dans le traitement du carcinome pulmonaire, a été exploré. Des investigations mécanistiques moléculaires ont indiqué que les dérivés furane-pyrazole peuvent présenter des effets cytotoxiques contre les lignées cellulaires cancéreuses, telles que la lignée cellulaire de carcinome pulmonaire A549. Cela suggère une voie prometteuse pour le développement de nouvelles thérapies contre le cancer .

Applications antifongiques

Des recherches ont également révélé que les dérivés du furane peuvent inhiber la croissance de champignons de type levure, tels que Candida albicans. Cela ouvre des possibilités pour l'utilisation du composé dans les traitements antifongiques, en particulier à des concentrations qui sont efficaces sans être toxiques .

Cytotoxicité contre les cellules cancéreuses ovariennes et pancréatiques

Des études ont démontré la cytotoxicité des dérivés du furane envers les cellules cancéreuses ovariennes humaines (SKOV-3) et les cellules cancéreuses pancréatiques humaines (PANC-1). Cela indique un rôle potentiel pour ces composés dans le développement de traitements pour ces types spécifiques de cancer .

Mécanisme D'action

Target of Action

Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known to interact with various targets, leading to changes that contribute to their therapeutic efficacy .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple pathways .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have multiple effects at the molecular and cellular level.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-FMP for laboratory experiments include its low cost and easy synthesis. Additionally, 6-FMP is a small molecule and has a low solubility in water, which makes it easy to work with and store. The main limitation of 6-FMP is that its mechanism of action is not yet fully understood.

Orientations Futures

There are a number of potential future directions for 6-FMP research. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further studies into its biochemical and physiological effects, as well as its potential interactions with other proteins and enzymes, could lead to the development of new therapeutic agents. Finally, further research into its potential toxicity and side effects could lead to the development of safer and more effective drugs.

Analyse Biochimique

Biochemical Properties

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and transcription . The binding affinity of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole to topoisomerase IV suggests its potential as an antimicrobial agent. Additionally, molecular docking studies have shown that this compound can bind to the catalytic domain of enzymes, indicating its role in enzyme inhibition .

Cellular Effects

The effects of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit cytotoxic effects on lung carcinoma cells, indicating its potential as an anticancer agent . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of topoisomerase IV by binding to its catalytic domain, thereby preventing DNA replication and transcription . Additionally, the compound’s interaction with other enzymes and proteins can lead to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can influence metabolic flux and alter metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and DNA-related processes . The targeting signals and post-translational modifications of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole direct it to specific cellular compartments, enhancing its biological activity and therapeutic potential.

Propriétés

IUPAC Name |

6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMBDWMOJOZFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=CC(=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

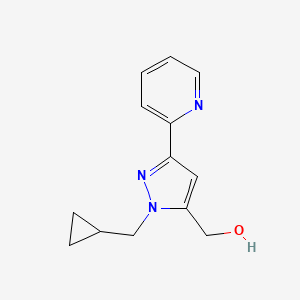

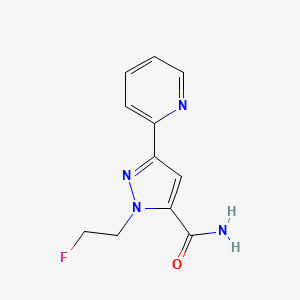

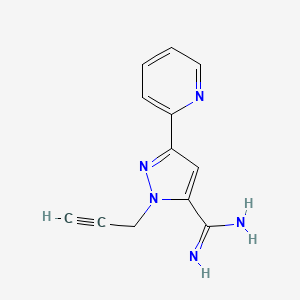

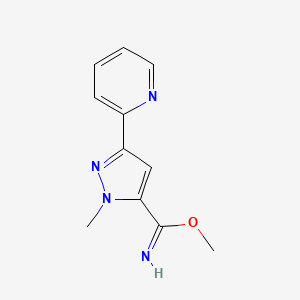

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.